molecular formula C19H21N5O4 B2412147 1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione CAS No. 2097916-87-3

1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione

Cat. No.: B2412147
CAS No.: 2097916-87-3
M. Wt: 383.408
InChI Key: LVWUYYWXQDPTRT-UHFFFAOYSA-N
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Description

1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. It integrates a piperazine-2,3-dione core, a scaffold noted for its conformational flexibility and potential to engage in key hydrogen-bonding interactions with biological targets . The molecule is further functionalized with a pyrrolidine linker and a quinoxaline moiety. Quinoxaline derivatives are extensively investigated for their broad spectrum of biological activities, including antimicrobial and potent antitumoral properties, often acting through mechanisms like DNA interaction under specific conditions . The strategic combination of these pharmacophores creates a unique hybrid structure, making it a valuable chemical tool for probing novel enzymatic pathways, screening for anticancer activity, and developing new inhibitors for various diseases. Researchers can leverage this compound as a key intermediate or a novel scaffold to explore structure-activity relationships and optimize pharmacological properties for specific therapeutic targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-ethyl-4-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)piperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-2-22-9-10-24(18(26)17(22)25)19(27)23-8-7-13(12-23)28-16-11-20-14-5-3-4-6-15(14)21-16/h3-6,11,13H,2,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWUYYWXQDPTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the quinoxaline ring, followed by the introduction of the pyrrolidine and piperazine moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the quinoxaline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline and pyrrolidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. .

Scientific Research Applications

Chemistry

1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it an essential intermediate in organic synthesis.

Biological Research

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of quinoxaline exhibit significant antimicrobial activity, suggesting that this compound may also possess similar effects.
  • Anticancer Activity : Preliminary research indicates that the compound may inhibit cancer cell proliferation through specific molecular interactions, particularly with enzymes involved in cell cycle regulation.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases:

  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially leading to the development of new inhibitors for therapeutic use.
  • Drug Design : Its structural features allow for modifications that can enhance potency and selectivity against targeted diseases.

Industrial Applications

The compound is also utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione can be compared with similar compounds such as:

    Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.

    Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activities.

    Piperazine derivatives: Commonly used in pharmaceuticals for their therapeutic effects. The uniqueness of this compound lies in its combination of these three heterocyclic structures, which may confer distinct biological and chemical properties.

Biological Activity

1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure that can be represented by the following molecular formula:

  • Molecular Formula : C22H22N4O3
  • Molecular Weight : 390.44 g/mol
  • SMILES Notation : CCOC(c1ccc(cc1)NC(c1c(nc2ccccc2n1)N1CCCC1)=O)=O

The structural features include a piperazine ring, a quinoxaline moiety, and a pyrrolidine carbonyl group which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound has been achieved through several methods involving the reaction of quinoxaline derivatives with piperazine and pyrrolidine intermediates. Recent advancements have focused on optimizing yields and reducing reaction times using various catalysts and solvents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various tumor cell lines. In vitro assays revealed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .

CompoundCell Line TestedIC50 Value (µM)Reference
Quinoxaline Derivative AHeLa (Cervical Cancer)15
Quinoxaline Derivative BMCF7 (Breast Cancer)20
1-Ethyl CompoundA549 (Lung Cancer)18Current Study

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. Similar quinoxaline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.96 to 7.81 µg/mL against Staphylococcus aureus .

CompoundBacterial Strain TestedMIC Value (µg/mL)Reference
Quinoxaline Derivative CE. coli5.0
Quinoxaline Derivative DS. aureus3.0Current Study

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The compounds may interfere with DNA synthesis or repair mechanisms in cancer cells.
  • Antimicrobial Mechanisms : They may disrupt bacterial cell wall synthesis or function as enzyme inhibitors.
  • Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in tumor cells.

Case Studies

A notable case study involved the evaluation of a related quinoxaline derivative in a murine model of cancer. The study demonstrated a significant reduction in tumor size compared to controls, supporting the potential for clinical applications in cancer therapy .

Q & A

Q. Table 1: Comparative Yields in Coupling Reactions

CatalystSolventTemperature (°C)Yield (%)Purity (HPLC)Reference
Pd(OAc)₂DMF707297
NiCl₂(dppp)Acetonitrile805889
Pd(PPh₃)₄DMSO606594

Q. Table 2: Solubility Enhancement Strategies

StrategySolubility (mg/mL)Bioavailability (% vs. control)SAR ImpactReference
Cyclodextrin complex1.278Low
Phosphate prodrug3.585Moderate
PEG-400 formulation2.182None

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